3-(Oxan-2-yl)propanenitrile
Overview
Description
3-(Oxan-2-yl)propanenitrile, also known as 3-(2-oxanyl)propanenitrile, is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.198 g/mol. This compound is characterized by the presence of an oxane ring (a six-membered ether ring) attached to a propanenitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Oxan-2-yl)propanenitrile can be synthesized through several methods. One common method involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, followed by heating under reflux . This reaction replaces the halogen atom with a nitrile group, forming the desired compound.
Another method involves the dehydration of amides using phosphorus (V) oxide (P4O10). This process removes water from the amide group, resulting in the formation of a nitrile group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-2-yl)propanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be introduced through nucleophilic substitution reactions with halogenoalkanes.
Hydrolysis: Nitriles can be hydrolyzed by dilute acids or alkalis to form carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Potassium Cyanide (KCN): Used in nucleophilic substitution reactions to introduce the nitrile group.
Phosphorus (V) Oxide (P4O10): Used for the dehydration of amides to form nitriles.
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of nitriles to primary amines.
Major Products Formed
Carboxylic Acids: Formed through the hydrolysis of nitriles.
Primary Amines: Formed through the reduction of nitriles.
Scientific Research Applications
3-(Oxan-2-yl)propanenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Oxan-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react with other molecules. These interactions can affect cell function and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simpler nitrile compound with the formula C3H5N.
2-Hydroxypropanenitrile: A hydroxynitrile with both hydroxy and nitrile functional groups.
3-(2-Oxocyclohexyl)propanenitrile: A compound with a similar nitrile group but a different ring structure.
Uniqueness
3-(Oxan-2-yl)propanenitrile is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-(oxan-2-yl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-6-3-5-8-4-1-2-7-10-8/h8H,1-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXASVKKJVHYGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565320 | |
Record name | 3-(Oxan-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97346-32-2 | |
Record name | 3-(Oxan-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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